molecular formula C9H7N3O2S2 B1424954 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid CAS No. 1228553-06-7

3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid

Cat. No.: B1424954
CAS No.: 1228553-06-7
M. Wt: 253.3 g/mol
InChI Key: ORUDJNJLNBTSKS-UHFFFAOYSA-N
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Description

3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid is a synthetic small molecule designed for pharmaceutical and chemical biology research. It features a hybrid structure combining a benzoic acid scaffold with a 1,2,3-thiadiazole ring system, both of which are significant in medicinal chemistry. The benzoic acid moiety , particularly para-aminobenzoic acid (PABA), is a well-established building block in drug design, serving as a core structure in over 184 known drugs and functioning as a critical precursor in folate synthesis . The 1,2,3-thiadiazole component is a five-membered heterocycle known for its remarkable biological activities. Analogous 1,3,4-thiadiazole derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities . The presence of the mercapto (-SH) group enhances the molecule's versatility, allowing it to act as a nucleophile or form disulfide bonds, which can be exploited in polymerization reactions or the synthesis of more complex molecules . This compound is intended for research applications such as the development of novel therapeutic agents, as a building block in organic synthesis, and for biochemical probing. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-sulfanylidenethiadiazolidin-5-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c13-9(14)5-2-1-3-6(4-5)10-8-7(15)11-12-16-8/h1-4,12H,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDJNJLNBTSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=S)NNS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Overview (from US Patent US2891961A)

Step Reaction Conditions Notes
1 Cyclization of N,N'-bis(thiocarbamyl)hydrazine Acidic medium (HCl or HBr), 90 °C to reflux Forms 2-amino-5-mercapto-1,3,4-thiadiazole
2 Diazotization of 2,5-diamino-1,3,4-thiadiazole hydrochloride hydrate Cold concentrated HCl, sodium nitrite addition at 5–15 °C Produces diazonium salt intermediate
3 Heating diazonium salt to 80 °C 2 hours Converts to 2-amino-5-chloro-1,3,4-thiadiazole
4 Sulfhydration of chloro-thiadiazole Reflux with sodium/potassium/calcium sulfhydrate in aqueous or alcoholic medium Yields 2-amino-5-mercapto-1,3,4-thiadiazole in high purity and yield

Key Findings

  • The sulfhydration step is notably efficient despite the expected low reactivity of the chlorine on the thiadiazole ring.
  • Use of metallic sulfhydrates is economical and drives the reaction to completion.
  • The process allows in situ conversion without isolation of intermediates, simplifying scale-up.
  • Yields of mercapto-thiadiazole reach up to 92% with purity around 95% by UV analysis.
  • Variations using different metal sulfhydrates (Na, K, Ca) provide comparable yields and product quality.

Coupling of Mercapto-Thiadiazole to Aminobenzoic Acid

The target compound 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid requires the formation of an amino linkage between the mercapto-thiadiazole and the 3-position of benzoic acid. Typical preparation methods include:

Due to the thiol’s sensitivity, protecting group strategies may be employed during coupling to avoid oxidation or side reactions.

Summary Table of Preparation Steps

Preparation Stage Reagents Conditions Yield & Purity Remarks
Cyclization to form thiadiazole N,N'-bis(thiocarbamyl)hydrazine, HCl/HBr 90 °C to reflux High Direct cyclization
Diazotization & chlorination 2,5-diamino-1,3,4-thiadiazole, NaNO2, HCl 5–15 °C, then 80 °C Moderate to high Forms chloro intermediate
Sulfhydration Sodium/potassium/calcium sulfhydrate Reflux, aqueous/alcoholic ~92% yield, 95% purity Efficient substitution
Coupling to benzoic acid Aminobenzoic acid derivative, coupling agents Mild conditions, possible protection Variable Requires careful thiol handling

Research Findings and Notes

  • The classical Gattermann and Sandmeyer reactions are adapted for the diazotization and chlorination steps, respectively, with copper salts facilitating chlorination.
  • The mercapto group introduction via sulfhydration is surprisingly facile given the aromatic thiadiazole ring’s electronic properties.
  • The entire process benefits from in situ transformations, reducing purification steps and improving overall efficiency.
  • Literature emphasizes the importance of controlling reaction temperature and stoichiometry for optimal yield.
  • The mercapto-thiadiazole intermediate serves as a versatile building block for further functionalization, including the formation of the target amino-benzoic acid compound.

This detailed preparation methodology, grounded in patent literature and organic synthesis principles, provides a robust framework for synthesizing This compound . The key lies in efficient thiadiazole ring construction, selective mercapto substitution, and careful coupling to the benzoic acid moiety under conditions that preserve functional group integrity.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid is its antimicrobial activity. Research indicates that derivatives of thiadiazole compounds exhibit substantial antibacterial properties against a range of pathogens. For instance, compounds containing the thiadiazole moiety have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Case Study: Antibacterial Screening

A study demonstrated that derivatives of 4-amino-1,2,4-triazole, which share structural similarities with this compound, exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Pseudomonas aeruginosa . This suggests that the mercapto-thiadiazole structure may enhance antibacterial activity.

Antifungal Properties

In addition to antibacterial effects, compounds related to this compound have demonstrated antifungal properties. Certain thiadiazole derivatives have been reported to inhibit fungal strains such as Candida albicans and Aspergillus niger, with activities comparable to standard antifungal agents .

Table: Antifungal Activity of Thiadiazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
2-Amino-5-mercapto-1,3,4-thiadiazoleCandida albicans32.6
4-Amino-1,2,4-triazole derivativeAspergillus niger47.5

Potential in Drug Development

The structural characteristics of this compound make it a promising candidate for drug development. The thiadiazole ring can serve as a scaffold for creating new pharmaceuticals with enhanced biological activities. Researchers are exploring its potential as a lead compound for synthesizing novel antimicrobial agents .

Material Science Applications

Beyond its biological applications, this compound can also be utilized in material science. Its unique chemical properties allow for incorporation into polymers or coatings that require antimicrobial properties. This application is particularly relevant in medical devices and packaging materials where microbial contamination is a concern.

Case Study: Coating Materials

Research has indicated that incorporating thiadiazole derivatives into polymer matrices can enhance the material's resistance to microbial growth while maintaining mechanical integrity . This dual functionality is beneficial for developing advanced materials for healthcare applications.

Mechanism of Action

The mechanism of action of 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid and related compounds:

Compound Core Structure Key Substituents Reported Activities Synthesis Method
This compound Benzoic acid + 1,2,3-thiadiazole -SH at C4, -NH- linkage Anticancer, antimicrobial (hypothesized) Not explicitly detailed; likely via cyclization or alkylation
4-Methyl-1,2,3-thiadiazol-5-yl)methanol 1,2,3-Thiadiazole -CH2OH at C5, -CH3 at C4 Component in noni fruit extract Isolated from natural sources or synthesized via heterocyclization
2-(((3-Mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid Benzoic acid + 1,2,4-triazole -SH at C3, -CH3 at C5, imino-methyl bridge Antioxidant, antimicrobial, antihypoxic Salts synthesized via condensation and alkylation
5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives 1,3,4-Thiadiazole -SH at C2, -CO-NH-R substituents Anticonvulsant, anticancer Two-step heterocyclization and alkylation

Stability and Reactivity

The -SH group in this compound increases susceptibility to oxidation, necessitating stabilization during synthesis—a challenge shared with other mercapto-heterocycles like 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid . In contrast, acetic acid derivatives of 1,3,4-thiadiazoles (e.g., sulfanyl-acetic acid derivatives ) exhibit improved stability due to alkylation of the -SH group.

Notes

  • Future Directions : Structural modifications, such as replacing the -SH group with stabilized moieties (e.g., methylthio or acetylthio), could enhance stability while retaining bioactivity, as seen in related compounds .

Biological Activity

3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid is a compound that incorporates a thiadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N3O2S2C_9H_7N_3O_2S_2. Its structure features a benzoic acid moiety linked to a thiadiazole ring through an amino group. The presence of the mercapto group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Numerous studies highlight the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacteria and fungi. For instance:

  • Bacterial Activity : Thiadiazole derivatives exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Research indicates that modifications at the mercapto group can influence antibacterial potency. Compounds similar to this compound showed inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL .
  • Fungal Activity : The compound has also demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with notable inhibition percentages reported .

Anticancer Activity

Research indicates that derivatives of thiadiazoles may possess anticancer properties. Compounds related to this compound have been evaluated for cytotoxic effects against various cancer cell lines. For example:

  • A study reported that certain thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds can be significantly influenced by their structural modifications. Key factors include:

  • Substitution Patterns : The position and nature of substituents on the thiadiazole ring and benzoic acid moiety can enhance or diminish biological activity.
  • Functional Groups : The presence of functional groups such as halogens or hydroxyls can improve solubility and bioavailability, thereby enhancing antimicrobial and anticancer efficacy .

Case Studies

  • Antimicrobial Evaluation : A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiadiazole derivatives against multiple bacterial strains. Results indicated that compounds with halogen substitutions showed increased activity against Gram-positive bacteria compared to their non-halogenated counterparts .
  • Cytotoxic Studies : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results revealed a dose-dependent response with significant cell death observed at higher concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid and its derivatives?

  • Methodology : A two-step synthesis approach is commonly employed. First, heterocyclization of acylated thiosemicarbazides with carbon disulfide generates the 1,3,4-thiadiazole core. Subsequent alkylation or condensation with benzoic acid derivatives introduces functional groups. For example, analogous compounds like 2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid salts were synthesized via nucleophilic substitution and characterized using LC-MS and NMR .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like disulfide formation from the mercapto group.

Q. How can the structural integrity of synthesized derivatives be confirmed?

  • Instrumental Techniques :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and thiadiazole protons (δ 3.5–5.0 ppm).
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S content) within ±0.3% deviation .
  • IR Spectroscopy : Identify characteristic bands (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. What preliminary pharmacological screening methods are suitable for this compound?

  • Assays : Use in vitro models to test antimicrobial activity (e.g., agar diffusion against S. aureus), antioxidant potential (DPPH radical scavenging), and enzyme inhibition (e.g., COX-2). For example, structurally similar 1,2,4-triazole derivatives showed antihypoxic and hepatoprotective activities in rodent models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Approach :

  • Synthesize analogs with variations in the thiadiazole ring (e.g., substituents at the 4-position) or benzoic acid moiety (e.g., electron-withdrawing groups).
  • Corrogate bioactivity data (e.g., IC50 values) with computational models (e.g., molecular docking to identify key binding residues in target enzymes) .
    • Example : Derivatives with methyl groups on the triazole ring exhibited enhanced antimicrobial activity compared to halogen-substituted analogs .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Case Study : If Compound A shows antifungal activity in Study X but not in Study Y:

  • Variables to Check : Strain specificity, assay conditions (e.g., pH, solvent), and compound purity (validate via HPLC ≥95%).
  • Cross-Validation : Replicate assays in a third-party lab using standardized protocols .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization Techniques :

  • Use solvent vapor diffusion with DMSO/water mixtures.
  • Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the mercapto-thiadiazole motif.
    • Documented Issues : Similar benzoic acid derivatives exhibited polymorphism, requiring controlled cooling rates to isolate pure phases .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent oxidation of the mercapto group.
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle overlapping spectral signals in NMR.
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including hepatic and renal function panels in animal models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid
Reactant of Route 2
3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid

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